is a macrocyclic compound . Macrocycles are used in host-guest chemistry , which is a field of supramolecular chemistry .
This compound forms complexes with various ions in aqueous media . This property is studied in the field of inclusion phenomena and macrocyclic chemistry . The complexes are formed with tri- and tetra-protonated forms of 1,4,8,12-tetraazacyclopentadecane and ions like NO−3, Cl−, IO−3, and SO2−4 . The formation constants, thermodynamic properties, and bonding mechanisms of these complexes are studied using pH potentiometric and 13C NMR spectrometric measurements .
Another application of 1,4,8,12-Tetraazacyclopentadecane is in the preparation of cyclam bridged dinuclear platinum (II) complex as an antitumor agent . It’s also used in the preparation of dimethylcyclam based fluoroionophore having Hg2± and Cd2±selective signaling behaviors .
1,4,8,12-Tetraazacyclopentadecane can be used in the field of polymer chemistry as a polymerization tool . The specific application and experimental procedures would depend on the type of polymer being synthesized and the desired properties of the final product.
This compound can be used in the creation of supramolecular host materials . These are materials that can ‘host’ other molecules within their structure, allowing for a variety of applications in areas such as drug delivery, chemical sensors, and catalysis .
1,4,8,12-Tetraazacyclopentadecane has been listed as a laboratory chemical that could potentially be used in the production of food, drugs, pesticides, or biocidal products . The specific applications would depend on the exact product being produced.
This compound is used in biochemical research, particularly in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
1,4,8,12-Tetraazacyclopentadecane is a polyamine compound characterized by its unique cyclic structure containing four nitrogen atoms and eleven carbon atoms. Its chemical formula is C₁₁H₂₆N₄, and it features a saturated ring system that contributes to its stability and reactivity. The compound is notable for its ability to form stable complexes with various metal ions, making it of interest in coordination chemistry and materials science.
Research into the biological activity of 1,4,8,12-tetraazacyclopentadecane and its metal complexes indicates potential applications in medicinal chemistry. Some studies suggest that these complexes exhibit antibacterial properties and may act as inhibitors against certain enzymes. The biological interactions are often linked to the metal center's reactivity when coordinated with the tetraazacyclopentadecane ligand.
The synthesis of 1,4,8,12-tetraazacyclopentadecane typically involves multi-step organic reactions starting from simpler precursors. One common method includes the cyclization of appropriate diamines and aldehydes under controlled conditions to yield the desired cyclic structure. Additionally, the compound can be synthesized through the reaction of various amines in a suitable solvent system .
Interaction studies involving 1,4,8,12-tetraazacyclopentadecane focus on how it forms complexes with different metal ions. These studies often employ spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the structure and stability of these complexes. For instance, research has shown that the interaction of this compound with chromium(III) leads to distinct structural changes that can be analyzed for their reactivity .
Several compounds share structural or functional similarities with 1,4,8,12-tetraazacyclopentadecane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Diaminobutane | Linear diamine | Simpler structure; less complex coordination chemistry |
1,10-Diaminodecane | Linear diamine | Longer chain; different reactivity profile |
Cyclam (1,4,8,11-Tetraazacyclotetradecane) | Cyclic polyamine | Contains four nitrogen atoms but differs in ring size |
2,2'-Bipyridine | Bidentate ligand | Two nitrogen donor sites; used extensively in coordination chemistry |
The uniqueness of 1,4,8,12-tetraazacyclopentadecane lies in its specific cyclic structure and the ability to form stable complexes with various transition metals while exhibiting distinct biological activities. This makes it particularly valuable for research in both synthetic and medicinal chemistry.
Irritant